molecular formula C21H24FN3O3S B2897530 N-(4-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-06-4

N-(4-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2897530
CAS No.: 851718-06-4
M. Wt: 417.5
InChI Key: DIZIKUNLXDIFHB-UHFFFAOYSA-N
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Description

N-(4-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H24FN3O3S and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

N-(4-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, as part of a series of pyrazole-sulfonamide derivatives, has been studied for its antiproliferative activities. These compounds, including similar sulfonamide derivatives, have shown significant cell-selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Photophysical Properties

The compound is also relevant in the study of excited-state intramolecular proton transfer in derivatives like 2-(2'-arylsulfonamidophenyl)benzimidazole. These derivatives, which share structural similarities with this compound, demonstrate efficient excited-state intramolecular proton transfer leading to a strongly Stokes-shifted fluorescence emission. This is significant for designing emission ratiometric pH or metal-cation sensors for biological applications (Henary et al., 2007).

Inhibitory Activities and Carbonic Anhydrase Interaction

Studies have shown that similar sulfonamide derivatives exhibit cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. These compounds, including this compound, demonstrate potential as lead molecules for further investigations in cancer treatment and enzyme inhibition (Kucukoglu et al., 2016).

COX-2 Inhibition

The compound is part of a class of 1,5-diarylpyrazole derivatives, which have been studied for their COX-2 inhibitory activity. Specific placements of the methanesulfonamide group in these compounds have yielded potent and selective inhibitors of COX-2, important for therapeutic applications in inflammation and pain management (Singh et al., 2004).

Properties

IUPAC Name

N-[4-[2-(2,2-dimethylpropanoyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c1-21(2,3)20(26)25-19(15-6-5-7-16(22)12-15)13-18(23-25)14-8-10-17(11-9-14)24-29(4,27)28/h5-12,19,24H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZIKUNLXDIFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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